molecular formula C10H9FO2 B8725640 4-(Allyloxy)-2-fluorobenzaldehyde

4-(Allyloxy)-2-fluorobenzaldehyde

Cat. No. B8725640
M. Wt: 180.17 g/mol
InChI Key: OHOOUKJKTSTUIE-UHFFFAOYSA-N
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Patent
US06583180B2

Procedure details

The product from Example 53A (6.42 g, 36.5 mmoles) in anhydrous THF (50 mL) was treated with diisobutylaluminum hydride (DIBAL) (37.0 mL, 37.0 mmoles, 1.0M in hexanes) dropwise at −78° C. After 30 minutes, an additional portion of DIBAL (37.0 mL) was added dropwise. After an additional 30 minutes, the acetone/dry ice bath was removed, and the reaction mixture was warmed to 0° C. After an additional 30 minutes, the reaction was carefully quenched with saturated NH4Cl. The mixture was diluted with diethyl ether (200 mL) and saturated sodium potassium tartrate (250 mL) and stirred vigorously for 2.0 hours. The two phases were separated, and the organic phase was washed with brine, dried (Na2SO4), filtered, and the filtrate concentrated under reduced pressure to provide the title compound with no further purification. MS (DCI) m/z 181 (M+H)+.
Quantity
6.42 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
37 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:12]=[CH:11][C:8]([C:9]#N)=[C:7]([F:13])[CH:6]=1)[CH:2]=[CH2:3].[H-].C([Al+]CC(C)C)C(C)C.C1C[O:27]CC1>>[CH2:1]([O:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:27])=[C:7]([F:13])[CH:6]=1)[CH:2]=[CH2:3] |f:1.2|

Inputs

Step One
Name
Quantity
6.42 g
Type
reactant
Smiles
C(C=C)OC1=CC(=C(C#N)C=C1)F
Name
Quantity
37 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
37 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred vigorously for 2.0 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After an additional 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the acetone/dry ice bath was removed
WAIT
Type
WAIT
Details
After an additional 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction was carefully quenched with saturated NH4Cl
ADDITION
Type
ADDITION
Details
The mixture was diluted with diethyl ether (200 mL) and saturated sodium potassium tartrate (250 mL)
CUSTOM
Type
CUSTOM
Details
The two phases were separated
WASH
Type
WASH
Details
the organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)OC1=CC(=C(C=O)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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